N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine
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Overview
Description
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine is a complex organic compound that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine typically involves multi-step organic reactions. The process begins with the preparation of the pyrazole ring, followed by the introduction of the 2-chlorobenzyl group. The thiadiazole ring is then synthesized and attached to the pyrazole ring. Finally, the piperidine ring with a methylsulfonyl group is incorporated into the structure. Each step requires specific reagents and conditions, such as the use of catalysts, solvents, and controlled temperatures.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, such as reducing the nitro group to an amine.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine has a wide range of scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Research explores its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique properties make it useful in the development of new materials or chemical processes.
Mechanism of Action
The mechanism of action of N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(2-chlorobenzyl)-1H-pyrazol-4-yl]-2-{[1-(methylsulfonyl)-3-piperidinyl]carbonyl}hydrazinecarbothioamide
- 1-(4-chlorobenzyl)-2-(4-(methylsulfonyl)phenyl)-1H-indole
Uniqueness
N-[1-(2-chlorobenzyl)-1H-pyrazol-3-yl]-5-[1-(methylsulfonyl)piperidin-4-yl]-1,3,4-thiadiazol-2-amine stands out due to its unique combination of functional groups and rings, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C18H21ClN6O2S2 |
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Molecular Weight |
453.0 g/mol |
IUPAC Name |
N-[1-[(2-chlorophenyl)methyl]pyrazol-3-yl]-5-(1-methylsulfonylpiperidin-4-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C18H21ClN6O2S2/c1-29(26,27)25-10-6-13(7-11-25)17-21-22-18(28-17)20-16-8-9-24(23-16)12-14-4-2-3-5-15(14)19/h2-5,8-9,13H,6-7,10-12H2,1H3,(H,20,22,23) |
InChI Key |
FPKNALHGAQDBMU-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)N1CCC(CC1)C2=NN=C(S2)NC3=NN(C=C3)CC4=CC=CC=C4Cl |
Origin of Product |
United States |
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